1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15771365
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 1-ethyl-4-methyl-N-propylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-6-10-9-8(3)7-12(5-2)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
| Standard InChI Key | NRKQEHOUMYFUMC-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=NN(C=C1C)CC |
Introduction
Chemical Structure and Physicochemical Properties
The pyrazole core of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine adopts a planar geometry due to delocalized π-electron density across the ring. Substituent effects influence its reactivity:
-
The ethyl group at N1 enhances steric bulk, reducing nucleophilic attacks at the nitrogen.
-
The methyl group at C4 stabilizes the ring through electron-donating effects .
-
The propylamine chain at C3 introduces hydrogen-bonding capabilities, critical for biological interactions .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.25 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | 1.8 (predicted) |
The compound’s stability under acidic conditions is attributed to the aromatic pyrazole ring, while its amine group renders it susceptible to oxidation .
Synthesis and Industrial Production
Synthesis typically involves a multi-step protocol:
-
Condensation: Hydrazines react with 1,3-diketones (e.g., acetylacetone) to form hydrazones .
-
Cyclization: Acid- or base-catalyzed ring closure yields the pyrazole core.
-
Functionalization: Alkylation introduces the ethyl and propyl groups via nucleophilic substitution .
An optimized large-scale batch process employs continuous flow reactors to enhance yield (70–85%) and purity (>95%). Green chemistry principles, such as solvent recycling and catalytic methods, are prioritized to minimize waste.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
1-Ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine inhibits pro-inflammatory cytokines, including TNF-α and IL-6, by modulating NF-κB signaling. In murine models, it reduced edema by 40–60% at 50 mg/kg doses.
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Mechanistic studies suggest disruption of microbial cell membranes via lipid peroxidation .
Chemical Reactivity and Derivative Formation
The amine and pyrazole groups enable diverse reactions:
-
Oxidation: Treatment with yields pyrazole-3-carboxamide derivatives .
-
Reduction: Catalytic hydrogenation () saturates the pyrazole ring, forming pyrrolidine analogs.
-
Alkylation: Propyl bromide reacts with the amine to produce quaternary ammonium salts .
Notable derivatives include:
| Derivative | Biological Activity |
|---|---|
| 1-Ethyl-4-nitro analog | Enhanced antimicrobial potency |
| Carboxamide derivative | Improved solubility |
Comparative Analysis with Structural Analogs
Structural modifications significantly alter bioactivity:
| Compound | Key Features | Bioactivity |
|---|---|---|
| 4-Aminoantipyrine | Analgesic properties | Cyclooxygenase inhibition |
| 1-Methylpyrazole | Simpler structure | Solvent applications |
| 3-Methylpyrazole | Distinct reactivity | Intermediate in agrochemicals |
The ethyl-propyl substitution pattern in 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine confers superior metabolic stability compared to shorter-chain analogs .
Applications in Medicinal Chemistry
This compound serves as a scaffold for drug discovery:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume